Sodium mephenamate

Solubility Enhancement BCS Class II Drug Salt Formation

Sodium mephenamate (CAS 1804-47-3), the monosodium salt of mefenamic acid, is an anthranilic acid–derived fenamate-class nonsteroidal anti-inflammatory drug (NSAID). It is primarily employed as an analgesic and anti-inflammatory agent, with its therapeutic activity attributed to dual inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).

Molecular Formula C15H15NNaO2
Molecular Weight 264.27 g/mol
CAS No. 1804-47-3
Cat. No. B108430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium mephenamate
CAS1804-47-3
SynonymsSodium N-(2,3-Dimethylphenyl)anthranilate;  Sodium N-(2,3-xylyl)Anthranilate; _x000B_Sodium Mefenamate;  Sodium Mephenamate; 
Molecular FormulaC15H15NNaO2
Molecular Weight264.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C.[Na]
InChIInChI=1S/C15H15NO2.Na/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18;/h3-9,16H,1-2H3,(H,17,18);
InChIKeyQCHUFZIVUUAVIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Mephenamate (CAS 1804-47-3): Physicochemical and Pharmacological Baseline for NSAID Procurement


Sodium mephenamate (CAS 1804-47-3), the monosodium salt of mefenamic acid, is an anthranilic acid–derived fenamate-class nonsteroidal anti-inflammatory drug (NSAID) [1]. It is primarily employed as an analgesic and anti-inflammatory agent, with its therapeutic activity attributed to dual inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . The sodium salt form is distinguished from the parent mefenamic acid by its substantially enhanced aqueous solubility and improved pharmaceutical processability, while retaining the COX-inhibitory and ion-channel-modulating pharmacology characteristic of the fenamate class [2].

Why Mefenamic Acid Cannot Simply Replace Sodium Mephenamate in Formulation and Research Applications


Mefenamic acid is a Biopharmaceutics Classification System (BCS) Class II drug characterized by low aqueous solubility (~0.2 mg/mL) and slow dissolution, which limit its oral bioavailability and create significant tablet-manufacturing challenges including capping and lamination [1]. Sodium mephenamate addresses these limitations through a tenfold solubility improvement and superior compaction behavior, enabling immediate-release formulations that are not achievable with the parent acid [2]. Furthermore, among mefenamic acid salt forms, sodium mephenamate demonstrates superior physical stability compared to the potassium salt under accelerated storage conditions, making it the preferred salt for solid dosage form development [3].

Quantitative Differentiation Evidence for Sodium Mephenamate Against Closest Analogs and Alternatives


Aqueous Solubility Enhancement of Sodium Mephenamate vs. Mefenamic Acid

Sodium mephenamate (SM) increases the aqueous solubility of mefenamic acid (MA) by approximately tenfold. While MA exhibits an intrinsic aqueous solubility of ~0.2 mg/mL, SM achieves solubility in the low mg/mL range, enabling solution-based formulation approaches [1]. This solubility advantage exceeds that of the MA–nicotinamide cocrystal, which improves MA solubility but still does not surpass the solubility of SM itself [2].

Solubility Enhancement BCS Class II Drug Salt Formation

Accelerated Physical Stability of Sodium Mephenamate vs. Potassium Mephenamate

In a direct comparative stability study, sodium mefenamate demonstrated superior physical stability relative to potassium mefenamate under accelerated conditions of 45°C ± 2°C and 75% ± 5% relative humidity over 3 months [1]. While the dissolution performance of the two salts was not significantly different, the greater stability of the sodium salt was the decisive factor in selecting sodium mefenamate for immediate-release tablet formulation [1].

Salt Stability Accelerated Stability Testing Preformulation

Tablet Compaction Performance of Sodium Mephenamate vs. Mefenamic Acid

Sodium mefenamate (Na-MA) tablets, formulated with a minimum amount of Avicel® pH 101 and compressed using a hydraulic tablet press, exhibited satisfactory hardness and friability and did not show capping or lamination [1]. In contrast, mefenamic acid (MA) tablets exhibited capping or lamination upon compression, and all tested MA tablets failed friability testing by capping [1]. This demonstrates a qualitative and functionally critical difference in tablet manufacturability.

Tablet Manufacturability Friability Capping and Lamination

Comparative Dissolution Rate and Extent of Sodium Mephenamate Tablets vs. Mefenamic Acid Tablets

Na-MA tablets were evaluated for drug dissolution versus MA tablets in three media: water, pH 7.4 phosphate buffer, and pH 7.4 phosphate buffer after soaking in 0.1 M HCl [1]. Under all dissolution conditions tested, Na-MA tablets showed much higher dissolution rate and extent than MA tablets [1]. This finding was corroborated by a subsequent study in which formulated tablets containing sodium mefenamate gave rapid drug dissolution compared to untreated mefenamic acid [2].

Drug Dissolution Immediate-Release Formulation In Vitro Release

Inhibition of Prostaglandin Endoperoxide–Induced Human Myometrial Contractions: Sodium Mephenamate vs. Other Fenamates

In isolated human myometrial tissue, sodium mefenamate at 2 μg/mL greatly reduced contractions induced by the prostaglandin endoperoxide (PGH2) analogue U-46619 [1]. While flufenamate at the same concentration also inhibited these contractions and additionally inhibited acetylcholine-induced contractions, meclofenamate at 2 μg/mL did not consistently antagonize contractions to PGF2α [1]. This demonstrates that sodium mefenamate possesses a specific PGH2-directed antagonism profile that differs from that of meclofenamate within the fenamate class.

Myometrial Contraction Prostaglandin Antagonism Dysmenorrhea

High-Value Application Scenarios for Sodium Mephenamate Based on Quantitative Differentiation Evidence


Immediate-Release Analgesic Tablet Development Requiring Robust Manufacturability

For solid oral dosage form development where the active pharmaceutical ingredient is mefenamic acid, sodium mephenamate is the preferred starting material. It resolves the capping and lamination problems that cause mefenamic acid tablets to fail friability testing, while delivering much higher dissolution rate and extent across water, pH 7.4 buffer, and gastric-acid–exposed conditions [1]. The superior physical stability of the sodium salt over the potassium salt under accelerated conditions (45°C/75% RH, 3 months) further supports its selection for product development with long shelf-life requirements [2].

Solution-Based or Liquid Formulation Design for Poorly Soluble NSAIDs

Sodium mephenamate's approximately tenfold higher aqueous solubility compared to mefenamic acid enables the preparation of aqueous solution–based formulations, including syrups, injectables, and concentrated liquid intermediates [1]. The MA–nicotinamide cocrystal has been reported to improve MA solubility but still does not exceed the solubility of sodium mefenamate, confirming the sodium salt as the benchmark for solubility enhancement in this chemical space [1]. This positions sodium mephenamate as the starting material of choice for any application requiring dissolved mefenamic acid at pharmacologically relevant concentrations.

In Vitro Pharmacological Studies of Prostaglandin Endoperoxide Antagonism in Human Uterine Tissue

For researchers investigating the mechanism of dysmenorrhea or screening compounds for uterine smooth muscle activity, sodium mephenamate at 2 μg/mL provides a validated positive control that greatly reduces PGH2 analogue (U-46619)-induced contractions in isolated human myometrium [1]. Its distinct profile—effective against PGH2-mediated contractions but not acetylcholine-mediated responses—makes it a specific pharmacological tool that can be used to dissect prostaglandin-dependent vs. prostaglandin-independent pathways in uterine contractility assays [1].

Cocrystal and Multicomponent Crystal Engineering Research Using a High-Solubility Salt Baseline

Sodium mephenamate serves as an established high-solubility baseline for crystal engineering studies aimed at further improving mefenamic acid delivery. The SM–nicotinamide salt cocrystal system (SMN-HH hemihydrate) has been shown to improve the solubility and intrinsic dissolution of SM by an additional 1.5-fold, which corresponds to ten to a hundred times the solubility of the parent mefenamic acid [1]. This demonstrates that sodium mephenamate is not only a formulation-ready salt but also a versatile platform for further multicomponent crystal development targeting modulated solubility and dissolution performance [1].

Quote Request

Request a Quote for Sodium mephenamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.